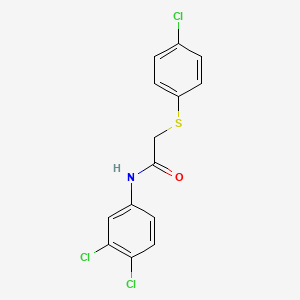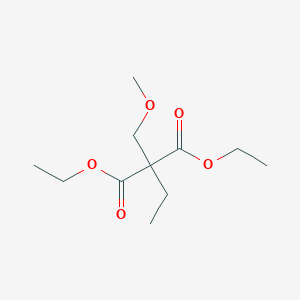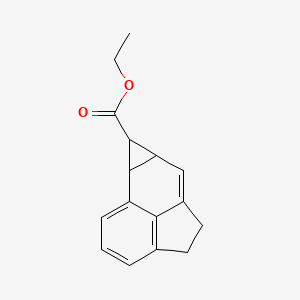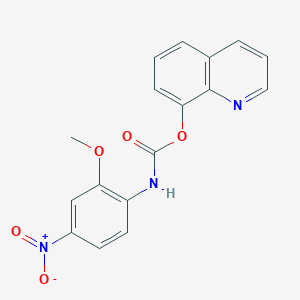![molecular formula C15H16BrN3 B11958372 4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline CAS No. 196082-82-3](/img/structure/B11958372.png)
4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-methylaniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acetic acid.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Cleavage products such as nitro compounds.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored polymers and materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations The diazenyl group can interact with different molecular targets, leading to changes in the electronic properties of the compound
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline
- 4-[(4-Bromophenyl)diazenyl]-N,N-diethylaniline
Uniqueness
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific applications in dyeing and as a chemical intermediate.
Propiedades
Número CAS |
196082-82-3 |
|---|---|
Fórmula molecular |
C15H16BrN3 |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C15H16BrN3/c1-3-19(2)15-10-8-14(9-11-15)18-17-13-6-4-12(16)5-7-13/h4-11H,3H2,1-2H3 |
Clave InChI |
CNXZCMXCFFGLSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


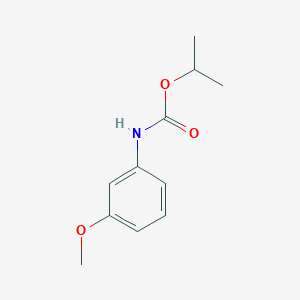

![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)



![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
